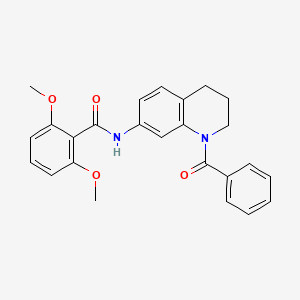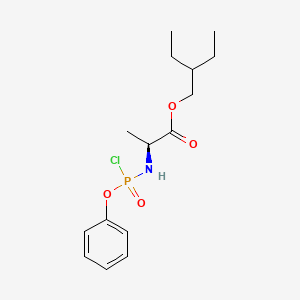![molecular formula C19H21N3O6S B12345485 (3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B12345485.png)
(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[(4-méthoxyphényl)méthyl]-5-méthyl-1,1-dioxo-2H-1λ6,2,6-thiadiazine-4-carboxylate de (3,5-diméthyl-1,2-oxazol-4-yl)méthyle est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui combine un cycle oxazole, un groupe méthoxyphényle et un cycle thiadiazine, ce qui en fait un sujet intéressant pour la recherche en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[(4-méthoxyphényl)méthyl]-5-méthyl-1,1-dioxo-2H-1λ6,2,6-thiadiazine-4-carboxylate de (3,5-diméthyl-1,2-oxazol-4-yl)méthyle implique généralement plusieurs étapes. Une approche courante consiste à commencer par la préparation du cycle oxazole, suivie de l'introduction du groupe méthoxyphényle et du cycle thiadiazine. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le dichlorométhane ou l'éthanol, et de catalyseurs tels que des complexes de palladium ou de cuivre. Les réactions sont généralement effectuées à des températures allant de 50 °C à 150 °C, selon les étapes spécifiques impliquées.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés pour l'ajout de réactifs et le contrôle de la température peut améliorer l'efficacité et la scalabilité du processus de synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[(4-méthoxyphényl)méthyl]-5-méthyl-1,1-dioxo-2H-1λ6,2,6-thiadiazine-4-carboxylate de (3,5-diméthyl-1,2-oxazol-4-yl)méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide à température ambiante.
Réduction : Borohydrure de sodium dans le méthanol de 0 °C à température ambiante.
Substitution : Solvants halogénés tels que le chloroforme ou le dichlorométhane, avec des catalyseurs tels que le palladium sur charbon.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
Chimie
En chimie, ce composé est étudié pour son potentiel en tant que brique élémentaire pour des molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies de synthèse et de développer de nouveaux matériaux.
Biologie
En recherche biologique, le 2-[(4-méthoxyphényl)méthyl]-5-méthyl-1,1-dioxo-2H-1λ6,2,6-thiadiazine-4-carboxylate de (3,5-diméthyl-1,2-oxazol-4-yl)méthyle est étudié pour son potentiel en tant que molécule biologiquement active. Il peut présenter des propriétés antimicrobiennes, antifongiques ou anticancéreuses, ce qui en fait un candidat pour le développement de médicaments.
Médecine
En médecine, les effets thérapeutiques potentiels du composé sont explorés. Sa capacité à interagir avec des cibles biologiques spécifiques pourrait conduire au développement de nouveaux traitements pour diverses maladies.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques de spécialité, de polymères et d'autres matériaux avancés. Ses propriétés uniques le rendent adapté aux applications dans les revêtements, les adhésifs et les matériaux électroniques.
Mécanisme d'action
Le mécanisme d'action du 2-[(4-méthoxyphényl)méthyl]-5-méthyl-1,1-dioxo-2H-1λ6,2,6-thiadiazine-4-carboxylate de (3,5-diméthyl-1,2-oxazol-4-yl)méthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et déclenchant une cascade d'événements biochimiques. Ces interactions peuvent affecter diverses voies cellulaires, conduisant aux effets thérapeutiques ou biologiques souhaités.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, (3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of (3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[(4-hydroxyphényl)méthyl]-5-méthyl-1,1-dioxo-2H-1λ6,2,6-thiadiazine-4-carboxylate de (3,5-diméthyl-1,2-oxazol-4-yl)méthyle
- 2-[(4-chlorophényl)méthyl]-5-méthyl-1,1-dioxo-2H-1λ6,2,6-thiadiazine-4-carboxylate de (3,5-diméthyl-1,2-oxazol-4-yl)méthyle
Unicité
L'unicité du 2-[(4-méthoxyphényl)méthyl]-5-méthyl-1,1-dioxo-2H-1λ6,2,6-thiadiazine-4-carboxylate de (3,5-diméthyl-1,2-oxazol-4-yl)méthyle réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une stabilité, une réactivité ou une bioactivité améliorées, ce qui en fait un sujet précieux pour des recherches et un développement plus poussés.
Propriétés
Formule moléculaire |
C19H21N3O6S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
InChI |
InChI=1S/C19H21N3O6S/c1-12-18(14(3)28-20-12)11-27-19(23)17-10-22(29(24,25)21-13(17)2)9-15-5-7-16(26-4)8-6-15/h5-8,10H,9,11H2,1-4H3 |
Clé InChI |
PEAXRPXAYUXANP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)COC(=O)C2=CN(S(=O)(=O)N=C2C)CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B12345406.png)
![11-Benzyl-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345425.png)
![2-(4-Tert-butylphenyl)-8-(4-fluorobenzoyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B12345432.png)
![(E)-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),11,13-trien-5-ylidenehydrazine](/img/structure/B12345435.png)


carboh ydrazide](/img/structure/B12345448.png)
![4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol](/img/structure/B12345462.png)
![N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B12345474.png)
![(5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12345475.png)
![Bis[[(trifluoromethyl)sulfinyl]oxy]zinc](/img/structure/B12345493.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide](/img/structure/B12345494.png)
![N-(4-cyanophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345495.png)
